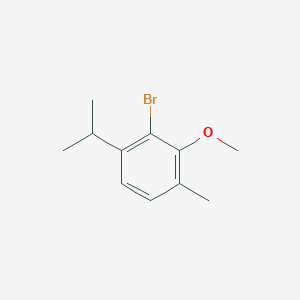
Triaconta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 30-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the conjugation of double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Triaconta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds results in the formation of alkanes.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents for electrophilic addition
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes and alkenes.
Aplicaciones Científicas De Investigación
Triaconta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials
Mecanismo De Acción
The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler diene with four carbon atoms, commonly used in the production of synthetic rubber.
Isoprene: A five-carbon diene, also used in rubber production and as a building block for natural products.
1,3-Pentadiene: A six-carbon diene with similar reactivity to Triaconta-1,3-diene.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its extended conjugation provides enhanced stability and reactivity compared to shorter dienes .
Propiedades
Número CAS |
90216-87-8 |
|---|---|
Fórmula molecular |
C30H58 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
triaconta-1,3-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3 |
Clave InChI |
MPTCWBZQGJMVAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
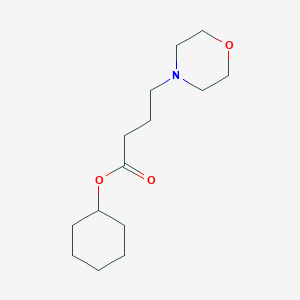
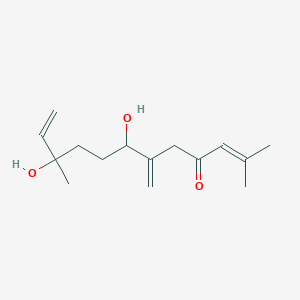
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
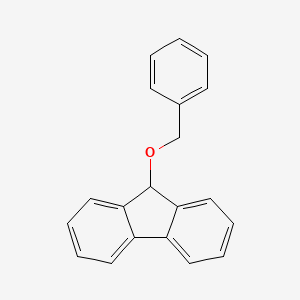
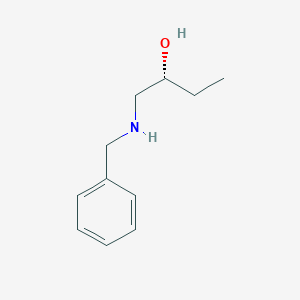

![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
